

Formulation of "Antiparasitic agent-15" for experimental research

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Compound of Interest

Compound Name: Antiparasitic agent-15

Cat. No.: B15563075

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Application Notes: Formulation of Antiparasitic Agent-15 (AP-15)

Introduction

Antiparasitic agent-15 (AP-15) is a novel investigational compound belonging to the nitrothiazolyl-amide class, demonstrating potent activity against a range of protozoan and helminthic parasites in preclinical models. Its proposed mechanism of action involves the selective inhibition of a parasite-specific enzyme, pyruvate:ferredoxin oxidoreductase (PFOR), which is critical for anaerobic energy metabolism in many parasites but absent in mammalian hosts. Due to its lipophilic nature and poor aqueous solubility, careful formulation is essential to ensure accurate and reproducible results in both in vitro and in vivo experimental settings. These notes provide detailed protocols for the preparation and handling of AP-15 for research purposes.

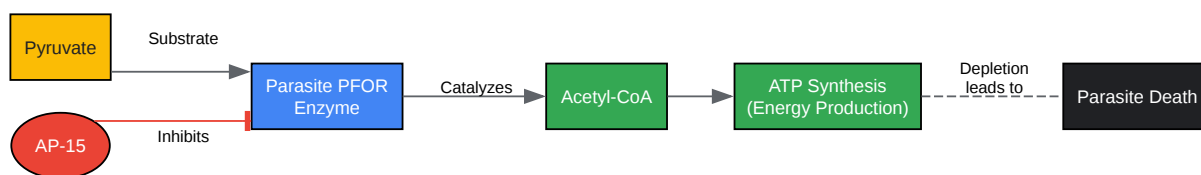
Physicochemical Properties

The fundamental properties of AP-15 are summarized below. This data is critical for selecting appropriate solvents and excipients for formulation.

Property	Value	Notes
IUPAC Name	N-(5-nitro-1,3-thiazol-2-yl)decanamide	Hypothetical
Molecular Formula	C ₁₃ H ₂₁ N ₃ O ₃ S	-
Molecular Weight	315.39 g/mol	-
Appearance	Pale yellow crystalline solid	-
Melting Point	142-145 °C	-
Aqueous Solubility	< 0.01 mg/mL	Practically insoluble in water.
Solubility (Organic)	> 50 mg/mL in DMSO	Freely soluble in DMSO and DMF.
~10 mg/mL in Ethanol	Sparingly soluble in ethanol.	
LogP	3.85	Indicates high lipophilicity.

Mechanism of Action

AP-15 acts as a non-competitive inhibitor of the parasitic enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR). This enzyme is a key component of the carbon metabolism in anaerobic parasites. By inhibiting PFOR, AP-15 disrupts the oxidative decarboxylation of pyruvate, leading to a critical failure in the parasite's energy production (ATP synthesis) and ultimately causing cell death.



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